molecular formula C9H7F3O3 B1412318 Methyl 2,3,5-trifluoro-4-methoxybenzoate CAS No. 1656263-44-3

Methyl 2,3,5-trifluoro-4-methoxybenzoate

Cat. No.: B1412318
CAS No.: 1656263-44-3
M. Wt: 220.14 g/mol
InChI Key: AVYURJDUGGZOFA-UHFFFAOYSA-N
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Description

“Methyl 2,3,5-trifluoro-4-methoxybenzoate” is a chemical compound with the CAS number 1656263-44-3 . It has a molecular weight of 220.15 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7F3O3 . The InChI code for this compound is 1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 .

Scientific Research Applications

  • Photostabilization and Singlet Oxygen Generation : Methyl salicylate, a related compound to Methyl 2,3,5-trifluoro-4-methoxybenzoate, is studied for its ability to generate and quench singlet molecular oxygen, a crucial factor in photostabilization. Methyl 2-methoxybenzoate, a closely related compound, shows significant generation of singlet oxygen under certain conditions, highlighting its potential application in photoprotected materials (Soltermann et al., 1995).

  • Thermochemical Properties : The thermochemical properties of methyl methoxybenzoates, which are structurally similar to this compound, have been investigated. This research provides insights into their structural and thermochemical characteristics, vital for various applications in chemical synthesis and materials science (Flores et al., 2019).

  • Synthetic Methods : Research has focused on developing efficient synthetic methods for compounds similar to this compound. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a structurally related compound, has been achieved with high purity, indicating the feasibility of synthesizing complex methylated benzoates for various applications (Chen Bing-he, 2008).

  • Biodegradation and Environmental Impact : The metabolism of compounds like this compound by bacteria such as Pseudomonas putida has been explored. This research provides valuable insights into the environmental impact and biodegradability of these compounds (Donnelly & Dagley, 1980).

  • Antioxidant and Nonlinear Optical Properties : A study on 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, a compound with structural similarities, revealed its antioxidant activities and nonlinear optical properties. This implies potential applications in photonics and as a biochemical agent (Medetalibeyoglu, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYURJDUGGZOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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